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Compound of Interest

Compound Name: Bis-PEG11-acid

Cat. No.: B8025110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis-PEG11-acid is a homobifunctional crosslinking agent used to covalently link molecules

containing primary amine groups. Its structure features two carboxylic acid groups at either end

of a hydrophilic 11-unit polyethylene glycol (PEG) spacer. The carboxylic acid moieties can be

activated to react with primary amines, such as the lysine residues on proteins, to form stable

amide bonds. This process, often referred to as PEGylation, is a cornerstone in bioconjugation,

enabling the creation of protein-protein conjugates, antibody-drug conjugates (ADCs), and the

immobilization of proteins onto surfaces.

The PEG spacer arm imparts several advantageous properties to the crosslinker and the

resulting conjugate. It enhances water solubility, reduces aggregation, and can minimize the

immunogenicity of the modified molecule. The defined length of the PEG11 chain provides a

precise spacer distance between conjugated molecules, which is critical for applications such

as structural studies of protein complexes and the optimization of ADC linker design.

This document provides detailed application notes and protocols for the use of Bis-PEG11-
acid in amine-reactive crosslinking.
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The use of Bis-PEG11-acid for amine-reactive crosslinking is a two-step process. First, the

carboxylic acid groups are activated using a carbodiimide, such as 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or

its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester. In the

second step, the NHS ester reacts with a primary amine-containing molecule to form a stable

amide bond, releasing NHS as a byproduct.

Applications
Protein-Protein Interaction Studies: Covalently linking interacting proteins to identify binding

partners and map interaction interfaces.

Antibody-Drug Conjugate (ADC) Development: Conjugating cytotoxic drugs to monoclonal

antibodies for targeted cancer therapy. The PEG linker can improve the pharmacokinetic

properties of the ADC.

Surface Immobilization: Attaching proteins to surfaces for applications such as biosensors

and affinity chromatography.

PEGylation of Therapeutic Proteins: Improving the solubility, stability, and in vivo half-life of

protein-based drugs.

Data Presentation
Table 1: Representative Quantitative Data for Bis-PEG11-acid Crosslinking
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Parameter Value Conditions Notes

Crosslinking Efficiency 60-85%

10-fold molar excess

of crosslinker to

protein, pH 7.5, 2

hours

Efficiency can be

influenced by the

number of accessible

lysines, buffer

conditions, and

reaction time.

Optimal Molar Ratio

(Crosslinker:Protein)
5:1 to 20:1

Dependent on the

specific application

and desired degree of

conjugation.

Lower ratios may

result in incomplete

crosslinking, while

higher ratios can lead

to protein

polymerization and

loss of activity.

Hydrolytic Half-life of

NHS-activated Bis-

PEG11-acid

~ 1 hour pH 7.5, 25°C

The NHS ester is

susceptible to

hydrolysis, so the

amine-containing

molecule should be

added promptly after

activation.

Stability of Amide

Bond
High

Physiological

conditions

The resulting amide

bond is highly stable.

Note: The values presented in this table are representative and may vary depending on the

specific proteins and reaction conditions used. Optimization is recommended for each new

application.

Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking
This protocol describes a general procedure for crosslinking two proteins (Protein A and Protein

B) in solution.
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Materials:

Bis-PEG11-acid

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Protein A and Protein B

Desalting column

Procedure:

Preparation of Reagents:

Equilibrate Bis-PEG11-acid, EDC, and Sulfo-NHS to room temperature before opening to

prevent moisture condensation.

Prepare stock solutions of Bis-PEG11-acid, EDC, and Sulfo-NHS in an appropriate

anhydrous solvent (e.g., DMSO or DMF). Note: Prepare these solutions fresh for each

experiment.

Activation of Bis-PEG11-acid:

Dissolve Bis-PEG11-acid in Activation Buffer to the desired concentration.

Add a 1.5-fold molar excess of EDC and Sulfo-NHS to the Bis-PEG11-acid solution.

Incubate for 15-30 minutes at room temperature.

Conjugation to Protein A:
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Immediately add the activated Bis-PEG11-acid solution to a solution of Protein A in

Conjugation Buffer. The molar ratio of activated crosslinker to Protein A should be

optimized (typically 5:1 to 20:1).

Incubate for 30 minutes to 2 hours at room temperature or 4 hours at 4°C with gentle

mixing.

Removal of Excess Crosslinker (Optional but Recommended):

To prevent the formation of Protein A homodimers, remove excess unreacted and

hydrolyzed crosslinker using a desalting column equilibrated with Conjugation Buffer.

Crosslinking to Protein B:

Add Protein B to the solution containing the activated Protein A-crosslinker conjugate. A

1:1 molar ratio of Protein A to Protein B is a good starting point.

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Quenching the Reaction:

Add Quenching Buffer to a final concentration of 20-50 mM Tris.

Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

Analysis:

Analyze the crosslinking reaction products by SDS-PAGE to observe the formation of

higher molecular weight species corresponding to the crosslinked complex.

Further characterization can be performed using techniques such as mass spectrometry.

Protocol 2: Two-Step Antibody-Drug Conjugation
This protocol outlines the conjugation of a small molecule drug containing a primary amine to

an antibody.

Materials:
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Bis-PEG11-acid

EDC

NHS

Anhydrous DMSO or DMF

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

Amine-containing drug

Quenching solution (e.g., 1 M glycine)

Purification system (e.g., size-exclusion chromatography)

Procedure:

Activation of Bis-PEG11-acid:

In a dry glass vial, dissolve Bis-PEG11-acid in anhydrous DMSO or DMF.

Add a 1.2-fold molar excess of EDC and NHS.

Stir the reaction at room temperature for 1-4 hours.

Conjugation to the Antibody:

Adjust the pH of the antibody solution to 7.2-7.5.

Slowly add the activated Bis-PEG11-acid solution to the antibody solution with gentle

stirring. The molar ratio of activated crosslinker to antibody will determine the drug-to-

antibody ratio (DAR) and should be optimized.

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

Purification of the Antibody-Linker Intermediate:
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Remove excess crosslinker and byproducts by dialysis, diafiltration, or size-exclusion

chromatography using a buffer suitable for the next step (e.g., PBS, pH 7.4).

Activation of the Second Carboxylic Acid Group:

To the purified antibody-linker conjugate, add a fresh solution of EDC and NHS in a

suitable buffer (e.g., MES buffer, pH 6.0).

Incubate for 15-30 minutes at room temperature.

Conjugation of the Drug:

Dissolve the amine-containing drug in a compatible solvent (e.g., DMSO).

Add the drug solution to the activated antibody-linker conjugate.

Incubate for 2-4 hours at room temperature.

Quenching and Purification:

Quench the reaction by adding the quenching solution.

Purify the final ADC using a suitable chromatography method (e.g., size-exclusion

chromatography, hydrophobic interaction chromatography) to remove unconjugated drug

and other impurities.

Characterization:

Characterize the ADC for parameters such as DAR, purity, and aggregation using

techniques like UV-Vis spectroscopy, mass spectrometry, and size-exclusion

chromatography.

Visualizations
Caption: Workflow for Protein-Protein Interaction Studies.

Caption: GPCR Dimerization and Signaling Pathway.
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To cite this document: BenchChem. [Application Notes and Protocols for Amine-Reactive
Crosslinking using Bis-PEG11-acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8025110#amine-reactive-crosslinking-using-bis-
peg11-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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